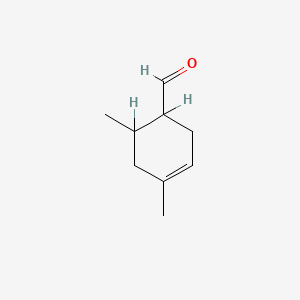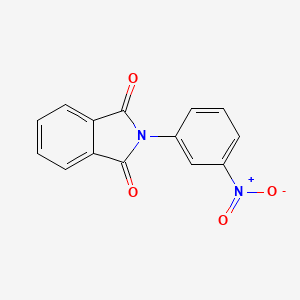
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester
Overview
Description
“1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester” is a chemical compound with vast scientific potential. It is a derivative of cyclopropane-1,1-dicarboxylic acid .
Synthesis Analysis
Cyclopropane-1,1-dicarboxylic acid was used in the preparation of new heterocyclic derivatives of cyclopropane dicarboxylic acid containing thiadiazole and 1,2,4-triazole moieties . Dimethyl 1,1-cyclopropanedicarboxylate may be used in the preparation of α-diazo-β-ketoester .Molecular Structure Analysis
The molecular structure of “1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester” can be represented by the formula C7H10O4 . The molecular weight of this compound is 158.15 .Chemical Reactions Analysis
Cyclopropane-1,1-dicarboxylic acid was used in the preparation of new heterocyclic derivatives of cyclopropane dicarboxylic acid containing thiadiazole and 1,2,4-triazole moieties . It was also used to prepare spiro-cyclopropyl metallocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester” include a boiling point of 196-198 °C (lit.) and a density of 1.147 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.441 (lit.) .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (also known as 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester), focusing on six unique applications:
Organic Synthesis and Cycloaddition Reactions
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate is widely used in organic synthesis, particularly in cycloaddition reactions. It serves as a donor-acceptor cyclopropane (DAC), which can undergo ring-opening transformations to form various carbo- and heterocyclic compounds. These reactions are essential for assembling complex molecular structures, including natural products and their analogs .
Synthesis of Tetrahydronaphthalenes
This compound is utilized in the synthesis of substituted tetrahydronaphthalenes through reactions with aromatic aldehydes and TaCl5. The resulting products, such as 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates, are valuable intermediates in the production of pharmaceuticals and other fine chemicals .
Pharmaceutical Intermediates
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate is used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of complex molecules that can exhibit significant biological activity, making it a valuable building block in drug development .
Catalysis and Reaction Mechanisms
Research has shown that this compound can participate in catalytic processes, particularly those involving Lewis acids. For example, it has been used in reactions mediated by tantalum (V) trichloride (TaCl5) to produce chlorinated tetrahydronaphthalenes. These studies help in understanding reaction mechanisms and developing new catalytic methods .
Quantum Chemical Modeling
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate has been the subject of quantum chemical modeling to study its reactivity and interaction with other molecules. These models provide insights into the activation barriers and reaction pathways, aiding in the design of more efficient synthetic routes .
Material Science Applications
In material science, this compound is explored for its potential in creating novel materials with specific properties. Its ability to form stable, complex structures makes it a candidate for developing new polymers and other advanced materials .
Mechanism of Action
Target of Action
It is known that this compound is involved in reactions with aromatic aldehydes .
Mode of Action
Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate interacts with aromatic aldehydes in the presence of TaCl5 . This reaction occurs in 1,2-dichloroethane at 23 °C for 24 hours, after which hydrolysis gives substituted 4-phenyl-3,4-dihydronaphtalene-2,2(1H)-dicarboxylates .
Biochemical Pathways
The compound is involved in the ring-opening transformations of donor–acceptor cyclopropanes (DACs), which are widely used in organic synthesis to assemble various carbo- and heterocyclic compounds . The (3 + 2) cycloaddition of DACs with aldehydes is a promising synthetic strategy that has been widely used to produce polysubstituted tetrahydrofurans .
Pharmacokinetics
It is known that the compound undergoes ring-opening polymerization (rop) catalyzed by sncl4 .
Result of Action
The reaction of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate with aromatic aldehydes results in the formation of substituted 4-phenyl-3,4-dihydronaphtalene-2,2(1H)-dicarboxylates . This represents a new type of reactions between 2-arylcyclopropane-1,1-dicarboxylates and aromatic aldehydes, yielding chlorinated tetrahydronaphthalenes .
Action Environment
The reaction of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate with aromatic aldehydes takes place in 1,2-dichloroethane at 23 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and solvent.
Safety and Hazards
properties
IUPAC Name |
dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-16-11(14)13(12(15)17-2)8-10(13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDVHUQQVZUKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458382 | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester | |
CAS RN |
3709-20-4 | |
| Record name | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3709-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



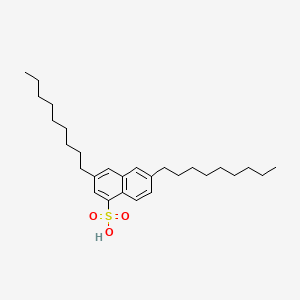
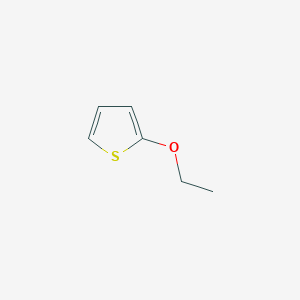
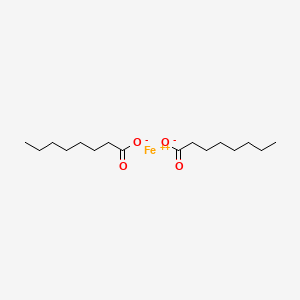
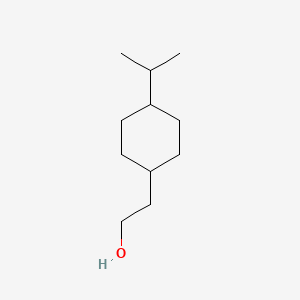
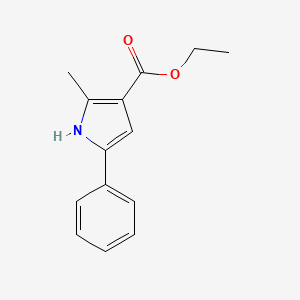



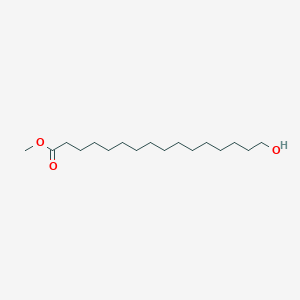
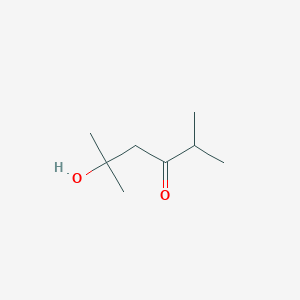
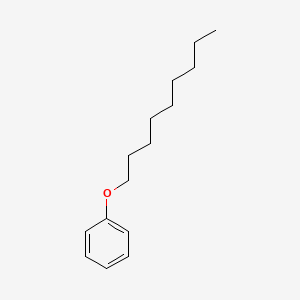
![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3051862.png)
